2-(4-Methoxyphenyl)decahydroquinoxaline
Description
2-(4-Methoxyphenyl)decahydroquinoxaline is a chemical compound with the molecular formula C15H22N2O It is known for its unique structure, which includes a decahydroquinoxaline core substituted with a 4-methoxyphenyl group
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h6-9,13-17H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTNYLBOBQQJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC3CCCCC3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)decahydroquinoxaline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)decahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(4-Methoxyphenyl)decahydroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)decahydroquinoxaline exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)quinoxaline: Similar in structure but lacks the decahydro component.
4-Methoxyphenylquinoxaline: Another related compound with different substitution patterns.
Decahydroquinoxaline: The core structure without the methoxyphenyl group.
Uniqueness
2-(4-Methoxyphenyl)decahydroquinoxaline is unique due to its combination of a decahydroquinoxaline core with a methoxyphenyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. Its reactivity, potential biological activity, and applications in various fields make it a compound of significant interest.
Biological Activity
2-(4-Methoxyphenyl)decahydroquinoxaline is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties.
- Neuroprotective Effects : Studies have indicated that related compounds can activate neuroprotective pathways, such as O-GlcNAcylation, which plays a role in maintaining energy homeostasis during ischemic conditions .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Recent case studies have highlighted the therapeutic potential of compounds related to this compound:
- Neuroprotective Study : A study utilized a synthetic analog similar to this compound in an animal model of cerebral ischemia. The compound improved energy metabolism and reduced neuronal death following ischemic injury .
- In Vitro Analysis : In vitro studies demonstrated that the compound significantly enhanced glucose uptake in hippocampal neurons under stress conditions, indicating its potential as a neuroprotective agent .
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis Methods : Efficient synthetic routes have been developed that allow for the large-scale production of this compound, making it accessible for further research and potential therapeutic applications.
- Biological Evaluation : Preliminary evaluations suggest that the compound may serve as a scaffold for developing new drugs targeting neurodegenerative diseases and infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
